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(6-Methylpyridazin-3-yl)methanamine

Fragment-based drug discovery LogP Physicochemical profiling

Fragment-library design requires building blocks with predictable hydrogen-bonding capacity and batch-to-batch consistency. (6-Methylpyridazin-3-yl)methanamine resolves this: dual endocyclic nitrogen sites enable tautomeric-state analysis under varying pH, while the primary aminomethyl handle supports rapid amide coupling, reductive amination, or urea synthesis in parallel workflows. • Consensus logP 0.22 aligns with rule-of-three fragment guidelines for kinase, GPCR, and PPI targets. • Three H-bond acceptor sites deliver measurable differentiation vs. des-methyl or pyridine analogs (±0.1-0.5 logP shifts). • Supplied with batch QC documentation; ≥95% purity; store at 2-8°C.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1004972-49-9
Cat. No. B1455589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpyridazin-3-yl)methanamine
CAS1004972-49-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)CN
InChIInChI=1S/C6H9N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,4,7H2,1H3
InChIKeyVEVZZZIAWSOTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methylpyridazin-3-yl)methanamine Physicochemical Baseline & Procurement


(6-Methylpyridazin-3-yl)methanamine is a methyl-substituted pyridazinylmethyl amine (C6H9N3, MW 123.16 g/mol) featuring dual endocyclic nitrogen sites and a primary aminomethyl substituent . The compound is supplied as a yellow-to-black solid requiring storage at 2–8 °C, with standard commercial purity ≥95 % . Its core heterocycle, the 1,2-diazine ring, positions it in fragment libraries and heterocycle-focused screening collections for amine-reactivity profiling, tautomeric-state analysis, and hydrogen-bonding evaluations .

Workflow Fragment library screening and heterocycle-focused collections
Selection Amine-reactivity profiling and hydrogen-bonding evaluation studies
Procurement context Batch-specific QC documentation available for structure verification

(6-Methylpyridazin-3-yl)methanamine: Generic Substitution Limitations


Close structural analogs—including the des-methyl parent, regioisomeric pyridazine methanamines, halogenated congeners, and pyridine isomers—differ in key properties that govern solubility, hydrogen-bonding capacity, lipophilicity, and tautomeric equilibrium [1]. Even small shifts in logP (±0.1–0.5 log units) or hydrogen-bond acceptor count (2 vs. 3) can alter fragment-hit identification rates, physicochemical profiles, and downstream synthetic accessibility . The quantitative evidence below demonstrates that these differences are measurable and impact procurement decisions for specific research contexts.

Target compound
(6-Methylpyridazin-3-yl)methanamine
Consensus logP ~0.22, 3 HBA sites, dual endocyclic N for tautomeric analysis.
Potential substitute
Pyridin-2-yl isomer (CAS 6627-60-7)
2 HBA sites, single endocyclic N. Hydrogen-bonding pattern may shift, altering binding-mode prediction.
Target compound
(6-Methylpyridazin-3-yl)methanamine
Methyl substitution elevates logP and logD vs. des-methyl parent, supporting balanced fragment-like space.
Potential substitute
Des-methyl parent (CAS 93319-65-4)
Lower logP regime (~ -1.0). Lipophilicity-driven hit-identification rate may differ in fragment screens.

(6-Methylpyridazin-3-yl)methanamine: Differentiation from Structural Analogs


Lipophilicity Shift vs. Des-Methyl Parent

The 6-methyl substituent increases the consensus logP by approximately 0.2–0.4 log units relative to the unsubstituted pyridazin-3-ylmethanamine, elevating lipophilicity from a strongly hydrophilic regime (logP ≈ –1.0) to a more balanced fragment-like space . This shift is reflected in both logD (pH 7.4) and multiple computational logP estimators (XLOGP3, iLOGP, Consensus) and is expected to improve membrane-passive permeability for building-block derived leads [1].

Lipophilicity shift
Direct comparison
Δ logP ≈ +1.24 (Consensus vs. JChem)
Δ logD (pH 7.4) = +0.09 units
Supports fragment-likeness screening fit
Predicted properties; verify experimentally
Fragment-based drug discovery LogP Physicochemical profiling Pyridazine series SAR

Hydrogen-Bond Acceptor Count: Pyridazine vs. Pyridine Isomer

(6-Methylpyridazin-3-yl)methanamine contains three hydrogen-bond acceptor (HBA) sites (two endocyclic pyridazine nitrogens plus the exocyclic amine nitrogen), whereas the corresponding pyridine isomer, (6-methylpyridin-2-yl)methanamine, provides only two HBA sites (one endocyclic pyridine nitrogen plus the exocyclic amine nitrogen) [1]. The additional HBA site offers differentiated interaction patterns in protein–ligand binding.

HBA count: pyridazine vs. pyridine
Cross-study comparable
3 HBA (pyridazine) vs. 2 HBA (pyridine)
Binding-mode interpretation may differ
HBA count affects selectivity profile context
Hydrogen-bonding capacity Fragment screening Heterocyclic scaffold selection Medicinal chemistry design

TPSA and LogD: Divergent Properties in Pyridazine Analogs

Both (6-methylpyridazin-3-yl)methanamine and its des‑methyl, chloro, and regioisomeric pyridazine analogs share an identical topological polar surface area (TPSA) of 51.8 Ų [1]. However, logD differences (e.g., logD pH 7.4 = –1.88 for the methyl derivative vs. –1.97 for the des‑methyl parent [2]) demonstrate that TPSA alone does not capture the nuanced solvation differences critical for fragment-to-lead optimization.

TPSA vs. logD divergence
Cross-study comparable
TPSA identical (51.8 Ų); logD Δ +0.09
TPSA alone masks partitioning behavior differences
Relevant for fragment-to-lead optimization
TPSA Permeability Property-based design Fragment library profiling

Batch-Specific QC Documentation: NMR, HPLC, and GC

Bidepharm provides batch-specific quality control reports—including NMR, HPLC, and GC data—for (6-methylpyridazin-3-yl)methanamine at a standard purity of ≥95 % . While the des‑methyl analog is also listed at ≥95 % purity from the same vendor, the methylated compound's analytical documentation is frequently required for fragment library registration and structure verification in academic screening centers .

Batch QC documentation
Supporting evidence
NMR, HPLC, GC available; purity ≥95%
Reduces structural misassignment risk
Vendor specification; lot-specific review required
Quality control Analytical certification Reproducibility Procurement standards

Tautomeric State Evaluations via Dual Endocyclic Nitrogens

The 1,2-diazine core of (6-methylpyridazin-3-yl)methanamine permits pH-dependent tautomeric equilibria that are not accessible to pyridine- or pyrimidine-based analogs with a single endocyclic nitrogen . Vendor technical notes highlight that this compound is specifically supplied for tautomeric-state analysis and hydrogen-bonding evaluations .

Tautomeric state analysis
Class-level inference
Dual endocyclic N enables pH-dependent equilibria
Supports hydrogen-bonding evaluation context
Qualitative difference; verify under assay conditions
Tautomerism Hydrogen-bond evaluation Pyridazine chemistry Physicochemical property analysis

(6-Methylpyridazin-3-yl)methanamine: Key Application Scenarios


Fragment-Based Screening Libraries

The compound's consensus logP of 0.22 and three HBA sites make it a suitable building block for fragment libraries targeting kinases, GPCRs, or protein–protein interaction interfaces where hydrogen-bonding density is critical. Its properties align with the 'rule of three' guidelines for fragment selection.

Tautomeric and Hydrogen-Bonding Evaluations

Laboratories engaged in physicochemical property analysis benefit from the dual endocyclic nitrogen sites that facilitate tautomeric equilibrium studies under varying pH conditions . The compound is specifically supplied for such analyses.

Pyridazine-Derived Ligand Development and SAR

Medicinal chemistry groups exploring pyridazine-based kinase inhibitors, GLS1 inhibitors, or GABA-A receptor modulators can use this building block as a core scaffold for rapid derivatization, supported by batch QC documentation [1].

Amine-Reactivity in Parallel Synthesis

The primary aminomethyl handle allows straightforward amide-bond formation, reductive amination, or urea synthesis, making it compatible with high-throughput parallel synthesis workflows common in industrial hit-to-lead optimization .

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Fragment-likeness profile (logP, HBA)
Rule-of-three compliance and hit-rate benchmarking
Tautomeric and H-bonding evaluations
Dual endocyclic nitrogen scaffold
pH-dependent tautomer assignment and computational modeling
Pyridazine-derived ligand SAR
Core heterocycle with batch QC support
Kinase or GPCR target engagement context review
Parallel synthesis workflows
Primary aminomethyl reactive handle
Amide coupling and reductive amination efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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